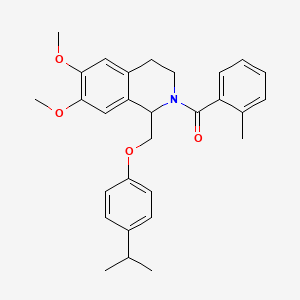

![molecular formula C22H20N6O2 B2719748 N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946310-67-4](/img/structure/B2719748.png)

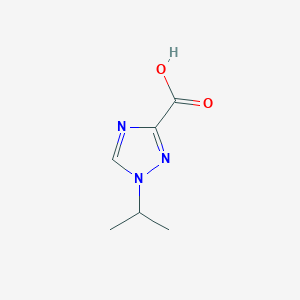

N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

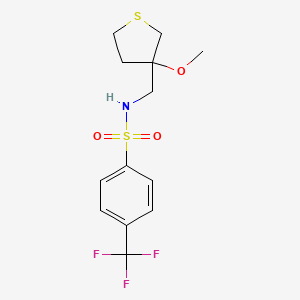

“N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide” is a compound that has been synthesized and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data . It contains an indole moiety, which is a common structure in many natural products and drugs .

Synthesis Analysis

The synthesis of similar compounds often involves the coupling of carboxylic acids and amines . A common method for the preparation of amides is through N, N’-dicyclohexylcarbodiimide (DCC) mediated coupling . DCC is a dehydrating agent commonly used for the preparation of esters, amides, and anhydrides .Molecular Structure Analysis

The molecular structure of this compound has been analyzed and characterized using various spectroscopic techniques, including 1H, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound typically involve the coupling of carboxylic acids and amines . DCC is often used as a dehydrating agent in these reactions .Scientific Research Applications

Anti-Inflammatory and Analgesic Effects

Naproxen: , a nonsteroidal anti-inflammatory drug (NSAID), shares structural similarities with our compound. Naproxen is commonly used to treat pain, menstrual cramps, and inflammatory diseases like rheumatoid arthritis. Its mechanism of action involves blocking arachidonate binding, inhibiting both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2). This results in analgesic and anti-inflammatory effects . Interestingly, a combination of three drugs, including naproxen, has been successful in treating patients hospitalized for influenza A (H3N2) infection and reducing mortality. Ongoing trials suggest that naproxen could also have antiviral activity against COVID-19 .

Neuromodulation and Behavior Regulation

Tryptamine: , a biogenic amine, occurs naturally in plants, animals, and microorganisms. It is a metabolite of tryptophan and shares structural features with neuromodulators and psychedelic derivatives. Tryptamine derivatives play a fundamental role in the human body, regulating processes within the central nervous system such as sleep, cognition, memory, temperature regulation, and behavior . The combination of tryptamine and naproxen in our compound may offer unique properties due to this shared structural motif.

Fluorescent OLEDs

Imidazole derivatives, which our compound contains, are widely used in building efficient fluorescent organic light-emitting diodes (OLEDs) . These materials have potential applications in display technology, lighting, and optoelectronics.

Antiviral Properties

Given the proven anti-inflammatory properties of naproxen and the diverse pharmacological properties of tryptamine, our compound could be of interest in antiviral research. For instance, it might combine broad-spectrum antiviral activity with its anti-inflammatory action, potentially reducing severe respiratory mortality associated with COVID-19 .

Fused β-Carbolines

Base-promoted fused β-carboline formation from related indole derivatives has been explored . While not directly studied for our compound, this information suggests potential applications in medicinal chemistry and drug discovery.

SARS-CoV-2 RdRp Inhibition

In a related study, compounds similar to ours were tested for their inhibitory effect on the SARS-CoV-2 RdRp (RNA-dependent RNA polymerase), a crucial enzyme for viral replication. Although our compound was not specifically tested, this avenue warrants further investigation .

Mechanism of Action

The mechanism of action of similar compounds often involves interactions with biological targets. For example, naproxen, a nonsteroidal anti-inflammatory drug (NSAID) that contains a similar structure, works by blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2 .

properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O2/c29-20(23-11-10-15-14-24-18-9-5-4-8-17(15)18)19-21(30)28-13-12-27(22(28)26-25-19)16-6-2-1-3-7-16/h1-9,14,24H,10-13H2,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJLYQKMPDBYBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCCC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-indol-3-yl)ethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-butylpiperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2719665.png)

![4-methoxy-N-[[(4-methoxybenzoyl)amino]-(3-methoxyphenyl)methyl]benzamide](/img/structure/B2719668.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxyacetamide](/img/structure/B2719677.png)

![2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2719682.png)